![molecular formula C17H13FN2O3S B2550646 N'-(2-fluorophényl)-N-{[5-(thiophène-3-yl)furan-2-yl]méthyl}éthanediamide CAS No. 2034254-31-2](/img/structure/B2550646.png)
N'-(2-fluorophényl)-N-{[5-(thiophène-3-yl)furan-2-yl]méthyl}éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a fluorophenyl group, a thiophenyl-furan moiety, and an ethanediamide backbone
Applications De Recherche Scientifique
N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photophysical properties.
Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or polymers with specific functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophen-3-yl-furan-2-yl intermediate, which is then coupled with a 2-fluorophenyl group through a series of condensation reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl and furan moieties can be oxidized to form sulfoxides or sulfones and furanones, respectively.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide or sulfone derivatives, while reduction of the amide group can produce corresponding amines.
Mécanisme D'action
The mechanism by which N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways, depending on the structural compatibility and binding affinity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
- N’-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
- N’-(2-methylphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
Uniqueness
N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-13-3-1-2-4-14(13)20-17(22)16(21)19-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLREZXWKIRWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
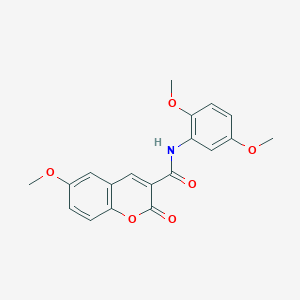

![4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2550566.png)
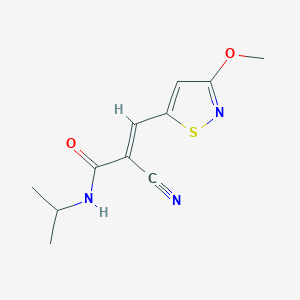
methyl]piperazine](/img/structure/B2550570.png)
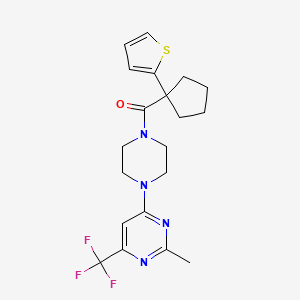
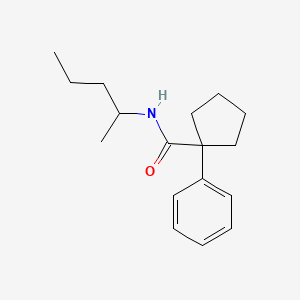
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide](/img/structure/B2550575.png)
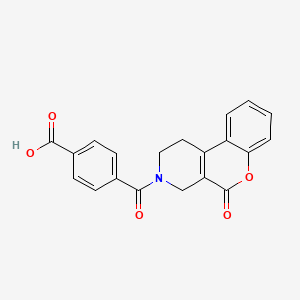
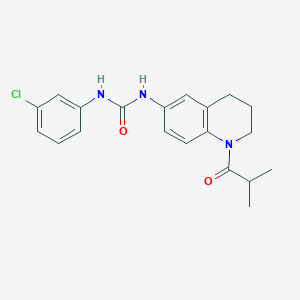
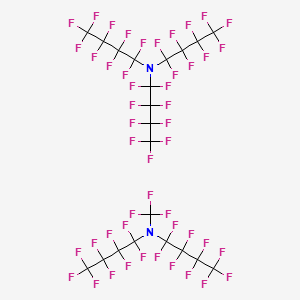
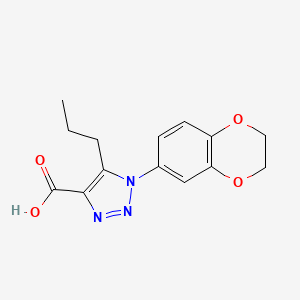
![4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2550586.png)
